molecular formula C8H8N2O B1352284 2-Methoxy-6-methylpyridine-3-carbonitrile CAS No. 72918-03-7

2-Methoxy-6-methylpyridine-3-carbonitrile

Cat. No. B1352284
CAS RN: 72918-03-7
M. Wt: 148.16 g/mol
InChI Key: IDUHMLQSIWHQKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Methoxy-6-methylpyridine-3-carbonitrile” is C8H8N2O . The molecular weight is 148.16 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-6-methylpyridine-3-carbonitrile” include a melting point of 56.56° C (predicted), a boiling point of 264.9° C at 760 mmHg (predicted), a density of 1.1 g/cm3 (predicted), and a refractive index of n20D 1.52 (predicted) .

Scientific Research Applications

Synthesis and Structural Analysis

2-Methoxy-6-methylpyridine-3-carbonitrile derivatives have been extensively studied for their synthesis and structural properties. For instance, novel protocols have been developed for synthesizing pyridine derivatives with significant analysis on their X-ray, IR, NMR, and UV–vis spectroscopic properties. These studies highlight the structural features and optical properties, including absorption and fluorescence spectroscopy analysis in various solvents (Jukić et al., 2010; Tranfić et al., 2011).

Cytotoxic Activity Assessment

The cytotoxic activities of 2-methoxypyridine-3-carbonitrile derivatives against various cancer cell lines have been evaluated, revealing promising antiproliferative effects. This indicates the potential of these compounds in cancer therapy research, with certain derivatives exhibiting significant inhibitory concentrations against liver, prostate, and breast cancer cells (Al‐Refai et al., 2019).

Non-Linear Optical Property Study

Research has also been conducted on the non-linear optical properties of 6-Amino-2-methylpyridine-3-carbonitrile dye using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), highlighting its potential applications in photophysical studies and materials science (Sakthi et al., 2017).

Corrosion Inhibition

Studies have demonstrated the effectiveness of pyridine derivatives as corrosion inhibitors for mild steel in acidic environments, highlighting their potential industrial applications in protecting metals against corrosion. These studies utilized various techniques such as gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization to investigate the adsorption behavior and inhibition efficiency (Ansari et al., 2015; Yadav et al., 2016).

Antibacterial Activity

Research into the antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives synthesized from 2-Methoxy-6-methylpyridine-3-carbonitrile substrates has shown that these compounds exhibit notable antibacterial properties against a range of aerobic and anaerobic bacteria, suggesting their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Safety And Hazards

The safety information for “2-Methoxy-6-methylpyridine-3-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-methoxy-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-4-7(5-9)8(10-6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUHMLQSIWHQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415833
Record name 2-methoxy-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methylpyridine-3-carbonitrile

CAS RN

72918-03-7
Record name 2-methoxy-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-methylnicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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